
6-(methylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
The compound “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names such as 6-Methylamino-1H-pyrimidine-2,4-dione and 6-METHYLAMINO URACIL .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with a methylamino group attached to the 6th carbon . The pyrimidine ring also contains two carbonyl groups at the 2nd and 4th positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 141.13 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 209 . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .
Scientific Research Applications
Chemical Synthesis and Modifications
6-(methylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives are involved in various chemical synthesis processes. For instance, the compound undergoes regioselective amination, as demonstrated in the synthesis of 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2, 4-(1H,3H)dione, which reacts with alkylamides in liquid ammonia, yielding aminated products (Gulevskaya et al., 1994). Additionally, the synthesis of novel heterocycle derivatives like (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycles has been reported, using chemical structures ascertained by various spectral techniques and density functional theory (DFT) computations (Ashraf et al., 2019).
Biomedical Research
In biomedical research, derivatives of this compound are explored for their potential medical applications. One study focused on the effect of whole blood and bone marrow with the addition of pyrimidine-2,4(1H,3H)-dione thietanyl derivatives on free radical oxidation. The research indicates that these derivatives can potentially increase the body's general adaptive capabilities and have protective effects in extreme conditions (Meshcheryakova et al., 2022). Furthermore, barbituric acid derivatives of this compound were synthesized and tested for their in vitro antibacterial activity, showing potential as antibacterial agents (Shukla et al., 2019).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality is used as a module in novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies exhibit extensive hydrogen-bonding intermolecular interactions, making themvaluable in the study of molecular structures and interactions (Fonari et al., 2004).
Organic Chemistry and Compound Synthesis
In organic chemistry, the transformation of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione into various complex structures is a key area of study. For example, its reaction with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes leads to the formation of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, highlighting its versatility in synthesizing complex organic compounds (Hamama et al., 2012).
Future Directions
Properties
IUPAC Name |
6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVRRPGXQIRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292224 | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34284-87-2 | |
| Record name | 34284-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characterization of compounds containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety?
A1: Research has focused on characterizing derivatives incorporating the this compound moiety within their structure. One such study [] investigated 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). While the specific molecular formula and weight for the isolated this compound moiety are not provided in the abstract, the study utilized various spectroscopic techniques including FT-IR, NMR, and UV-Vis to confirm the structure of the synthesized derivative. These techniques are instrumental in elucidating structural details, identifying functional groups, and confirming the successful incorporation of the this compound moiety within the larger molecule.
Q2: Has this compound demonstrated any specific biological activity?
A2: While the provided abstracts don't delve into the specific biological activity of isolated this compound, a study [] explored the in vitro antibacterial activity of various barbituric acid derivatives. These derivatives, which structurally relate to this compound, were synthesized and characterized, suggesting their potential as antibacterial agents. This research highlights the interest in exploring pyrimidine derivatives, including those containing the this compound moiety, for their potential biological applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1347292.png)
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

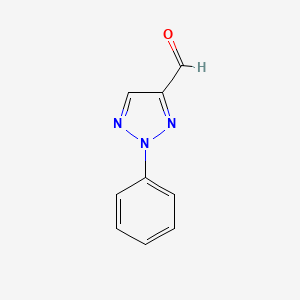
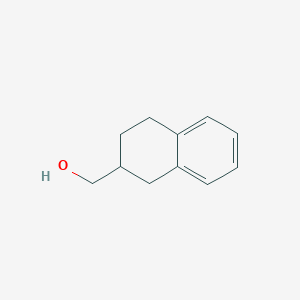
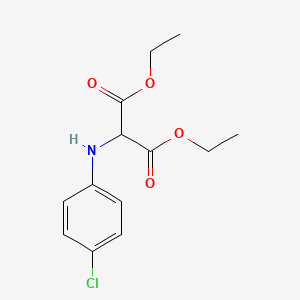




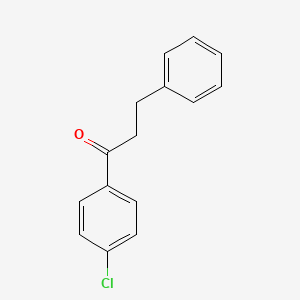

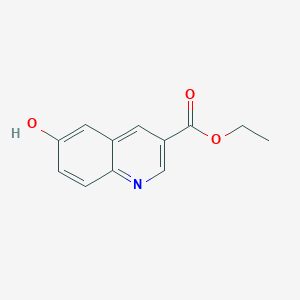
![2-[(2-Chlorophenyl)amino]acetic acid](/img/structure/B1347311.png)
